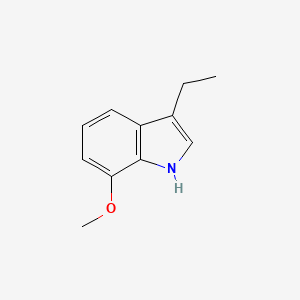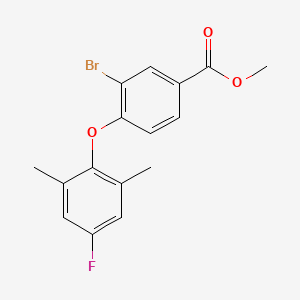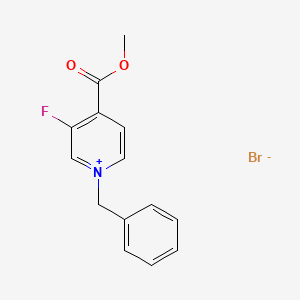![molecular formula C33H58F3N7O9S3 B13708025 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is a complex organic compound with significant applications in various scientific fields. This compound is particularly notable for its role in biochemical research, where it is used as a reagent for protein modification and labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt involves multiple steps, starting with the protection of amino groups and the subsequent coupling of biotin and lysine derivatives. The key steps include:
Protection of Amino Groups: The amino groups are protected using reagents like Boc2O (Di-t-butyl dicarbonate) to form carbamate groups.
Coupling Reactions: The protected amino groups are then coupled with biotin and lysine derivatives using standard peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) under acidic conditions.
Final Coupling: The final product is obtained by coupling the deprotected intermediate with ethyl methanethiosulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like HPLC (High-Performance Liquid Chromatography) are common in industrial settings.
化学反应分析
Types of Reactions
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can convert disulfide bonds to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanethiosulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent for protein modification and labeling, facilitating the study of protein structure and function.
Biology: Employed in biotinylation techniques for the detection and purification of proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated compounds for various industrial applications.
作用机制
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and purification techniques. The methanethiosulfonate group reacts with thiol groups on proteins, forming stable thioether bonds, which facilitates the labeling and modification of proteins.
相似化合物的比较
Similar Compounds
6-Aminocaproic Acid:
Biotinylated Compounds: Various biotinylated derivatives are used for similar applications in protein labeling and purification.
Uniqueness
2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt is unique due to its combination of biotin and methanethiosulfonate functionalities, allowing for both strong binding interactions and specific chemical modifications. This dual functionality makes it a versatile tool in biochemical research.
属性
分子式 |
C33H58F3N7O9S3 |
|---|---|
分子量 |
850.1 g/mol |
IUPAC 名称 |
[6-[[(2S)-1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]amino]-6-oxohexyl]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C31H57N7O7S3.C2HF3O2/c1-48(44,45)47-21-20-35-30(42)23(36-28(41)16-4-2-9-17-32)12-8-11-19-34-26(39)14-5-3-10-18-33-27(40)15-7-6-13-25-29-24(22-46-25)37-31(43)38-29;3-2(4,5)1(6)7/h23-25,29H,2-22,32H2,1H3,(H,33,40)(H,34,39)(H,35,42)(H,36,41)(H2,37,38,43);(H,6,7)/t23-,24?,25?,29?;/m0./s1 |
InChI 键 |
BJWQQCCZXLGIJC-UIAODWLQSA-N |
手性 SMILES |
CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-] |
规范 SMILES |
CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)CCCCC[NH3+].C(=O)(C(F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)


![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)



![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)



![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

